molecular formula C10H14N2O2 B12829120 Benzyl 3-hydrazinylpropanoate

Benzyl 3-hydrazinylpropanoate

Cat. No.: B12829120
M. Wt: 194.23 g/mol
InChI Key: UDZRBFDDXVRFKM-UHFFFAOYSA-N
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Description

Benzyl 3-hydrazinylpropanoate is an organic compound that belongs to the class of hydrazine derivatives It is characterized by the presence of a benzyl group attached to a 3-hydrazinylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-hydrazinylpropanoate typically involves the esterification of 3-hydrazinylpropanoic acid with benzyl alcohol. This reaction can be catalyzed by acidic or basic catalysts under reflux conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the hydrazine group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives, which are useful intermediates in organic synthesis.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.

Major Products:

    Oxidation: Benzyl 3-oxo-propanoate.

    Reduction: Benzyl 3-hydrazinylpropane.

    Substitution: Benzyl 3-substituted-propanoate derivatives.

Scientific Research Applications

Benzyl 3-hydrazinylpropanoate has found applications in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential as a biochemical probe due to its reactive hydrazine group.

    Medicine: Research is ongoing to explore its potential as an anticancer agent and in the development of new pharmaceuticals.

    Industry: It is used in the production of polymers and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Benzyl 3-hydrazinylpropanoate involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with carbonyl-containing compounds, leading to the formation of hydrazones. This reactivity is exploited in biochemical assays and drug development. The compound can also inhibit certain enzymes by forming stable complexes with their active sites.

Comparison with Similar Compounds

    Benzyl hydrazine: Similar structure but lacks the propanoate group.

    3-Hydrazinylpropanoic acid: Lacks the benzyl group.

    Benzyl 3-aminopropanoate: Contains an amino group instead of a hydrazinyl group.

Uniqueness: Benzyl 3-hydrazinylpropanoate is unique due to the presence of both benzyl and hydrazinylpropanoate groups, which confer distinct reactivity and potential applications. Its dual functionality makes it a versatile compound in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

benzyl 3-hydrazinylpropanoate

InChI

InChI=1S/C10H14N2O2/c11-12-7-6-10(13)14-8-9-4-2-1-3-5-9/h1-5,12H,6-8,11H2

InChI Key

UDZRBFDDXVRFKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCNN

Origin of Product

United States

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